3-Methyl-2-phenylbutan-1-amine

Beschreibung

BenchChem offers high-quality 3-Methyl-2-phenylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-phenylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

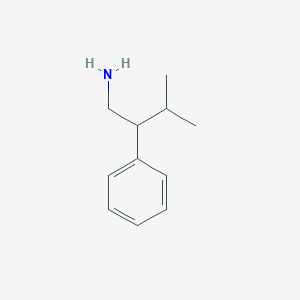

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMAQVANUGNDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196106-01-1 | |

| Record name | 3-methyl-2-phenylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Significance

An In-Depth Technical Guide to 3-Methyl-2-phenylbutan-1-amine

Abstract: This technical guide provides a comprehensive overview of 3-Methyl-2-phenylbutan-1-amine, a chiral amine with significant potential in synthetic chemistry and drug discovery. The document covers its core physicochemical properties, a detailed, validated synthesis protocol via reductive amination, and robust analytical methodologies for its characterization. Furthermore, it explores the compound's applications as a synthetic building block and its relevance in the development of novel therapeutics. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

3-Methyl-2-phenylbutan-1-amine is a primary amine featuring a phenyl and an isopropyl group attached to its ethylamine backbone. Its structure presents a chiral center, making it a valuable building block in asymmetric synthesis.

-

IUPAC Name: 3-methyl-2-phenylbutan-1-amine[3]

-

Significance: The strategic placement of its functional groups makes 3-Methyl-2-phenylbutan-1-amine an intriguing scaffold for medicinal chemistry. Phenylalkylamine derivatives are known to have a wide range of biological activities. For instance, related structures have been investigated for applications in treating obesity, depression, and other central nervous system (CNS) disorders[4]. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic or pharmacodynamic properties, is a key concept in drug design that underscores the potential utility of methylated compounds like this one[5].

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key properties of 3-Methyl-2-phenylbutan-1-amine are summarized below.

| Property | Value | Source |

| CAS Number | 196106-01-1 | [1][2][3] |

| Molecular Weight | 163.26 g/mol | [1][2][3] |

| Appearance | Colorless liquid (predicted) | [2] |

| Boiling Point | High (exact value not specified) | [2] |

| SMILES | CC(C)C(CN)C1=CC=CC=C1 | [2][3] |

| InChIKey | VDMAQVANUGNDOM-UHFFFAOYSA-N | [3] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis Pathway: Reductive Amination

The synthesis of 3-Methyl-2-phenylbutan-1-amine can be efficiently achieved through a reductive amination pathway. This common and reliable method involves the reaction of a ketone with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Causality of Experimental Choices:

-

Starting Material: 3-Methyl-2-phenylbutan-1-one is selected as the ketone precursor due to its direct structural correspondence to the target amine.

-

Amine Source: Ammonia (often in the form of ammonium acetate or a solution in methanol) serves as the nitrogen source for the primary amine.

-

Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent. It is mild enough to not reduce the starting ketone but is highly effective at reducing the imine intermediate as it forms. This selectivity minimizes side reactions and increases the overall yield of the target product.

Experimental Protocol: Synthesis

Objective: To synthesize 3-Methyl-2-phenylbutan-1-amine from 3-Methyl-1-phenylbutan-1-one.

Materials:

-

3-Methyl-1-phenylbutan-1-one

-

Ammonium Acetate

-

Sodium Triacetoxyborohydride

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Standard Glassware (Round-bottom flask, Separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-Methyl-1-phenylbutan-1-one (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol (to 0.5 M concentration).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the flask to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 3-Methyl-2-phenylbutan-1-amine.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing 3-Methyl-2-phenylbutan-1-amine.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-step analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity, while spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for structural confirmation.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized 3-Methyl-2-phenylbutan-1-amine.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample prepared in a 50:50 mixture of Mobile Phase A and B

Procedure:

-

System Preparation: Equilibrate the HPLC system and C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound. Dilute to a final concentration of ~50 µg/mL in the mobile phase mixture.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Elution Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Detection: Monitor the elution at a wavelength of 254 nm.

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of a synthesized compound.

Applications in Research and Drug Development

3-Methyl-2-phenylbutan-1-amine serves as a valuable intermediate and building block in several areas of chemical research.

-

Chiral Synthesis: As a chiral amine, it can be used as a resolving agent for racemic mixtures of acids or as a precursor for chiral ligands and catalysts.

-

Solvent Properties: It has been described as a solvent for specific chemical reactions, potentially serving as an alternative to more traditional solvents like butanol or ethylene glycol in certain applications[2].

-

Drug Discovery Scaffold: The core structure is related to known CNS stimulants like fencamfamine[6]. This structural similarity suggests that derivatives of 3-Methyl-2-phenylbutan-1-amine could be synthesized and screened for various biological activities. The phenylcycloalkylmethylamine scaffold, to which it is related, has been explored in patents for developing treatments for obesity and related co-morbidities[4]. The compound's structure allows for straightforward modification at the amine and phenyl ring, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety in the laboratory. 3-Methyl-2-phenylbutan-1-amine is classified with significant hazards.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B. H314: Causes severe skin burns and eye damage[3].

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). H335: May cause respiratory irritation[3].

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat[7][8].

-

Ventilation: Use this compound only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors[7][8].

-

Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing[7].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[8].

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at refrigerator temperatures (2-8°C)[1].

-

Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.

References

-

3-Methyl-2-phenylbutan-1-amine | 196106-01-1 . Pharmaffiliates. [Link]

-

3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217 . PubChem, National Center for Biotechnology Information. [Link]

- Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

-

2-Methyl-2-phenylbutan-1-amine | C11H17N | CID 235765 . PubChem, National Center for Biotechnology Information. [Link]

-

3-Methyl-1-phenylbutan-1-one . Oakwood Chemical. [Link]

-

3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 . PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information - General Procedure A: Reductive amination . The Royal Society of Chemistry. [Link]

-

Chromatographic Determination of Amines in Food Samples . University of Helsinki. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

-

Safety Data Sheet: 3-methylbutan-1-ol . Carl ROTH. [Link]

-

Safety Data Sheet: 3-Methyl-1-Butene . Airgas. [Link]

-

The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™) . Drug Testing and Analysis. [Link]

-

3-Methyl-2-butenal CAS N°:107-86-8 . OECD. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. biosynth.com [biosynth.com]

- 3. 3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. airgas.com [airgas.com]

Technical Profile: 3-Methyl-2-phenylbutan-1-amine

[1][2][3]

Executive Summary

3-Methyl-2-phenylbutan-1-amine (CAS: 196106-01-1) is a chiral phenethylamine derivative primarily utilized as a specialized building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a resolving agent for chiral carboxylic acids. Its molecular weight of 163.26 g/mol serves as a critical stoichiometric anchor in the production of high-purity pharmaceutical intermediates, most notably in the enantioselective synthesis of Flurbiprofen .

This guide details the physicochemical "core" of the molecule, establishing the causality between its structural steric bulk (isopropyl group) and its utility in chiral resolution, while providing validated protocols for its synthesis and mass spectrometric identification.

Physicochemical Core & Molecular Weight Analysis

Accurate molecular weight determination is the foundation of stoichiometric precision in drug development. For 3-Methyl-2-phenylbutan-1-amine, the mass profile is defined by the specific isotopic abundances of its constituent elements.

Molecular Data Table

| Property | Value | Technical Context |

| IUPAC Name | 3-methyl-2-phenylbutan-1-amine | Systematic identifier |

| Molecular Formula | C₁₁H₁₇N | Basis for elemental analysis |

| Average Molecular Weight | 163.26 g/mol | Used for molarity/dosing calculations |

| Monoisotopic Mass | 163.13610 Da | Essential for High-Res MS (HRMS) ID |

| Exact Mass | 163.136100 Da | Theoretical mass of most abundant isotopes |

| LogP (Predicted) | ~2.4 - 2.6 | Indicates lipophilicity/BBB permeability potential |

| pKa (Base) | ~9.8 | Typical for primary aliphatic amines; dictates salt formation |

Isotopic Mass Breakdown

The "Average Molecular Weight" (163.26) is a weighted average. In mass spectrometry, the Monoisotopic Mass (163.136) is the primary signal.

-

Carbon (¹²C): 11 × 12.00000 = 132.000 Da

-

Hydrogen (¹H): 17 × 1.00783 = 17.133 Da

-

Nitrogen (¹⁴N): 1 × 14.00307 = 14.003 Da

-

Total Monoisotopic Mass: 163.136 Da

Synthesis & Production Workflow

The synthesis of 3-Methyl-2-phenylbutan-1-amine generally proceeds via the construction of the carbon skeleton followed by functional group manipulation. The most robust industrial route involves the alkylation of phenylacetonitrile followed by nitrile reduction . This pathway allows for the introduction of chirality if asymmetric catalysis is employed during the alkylation step.

Protocol: Nitrile Reduction Route

Step 1: Alkylation (Skeleton Formation)

-

Reagents: Phenylacetonitrile, Isopropyl bromide (2-bromopropane), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMF (anhydrous).

-

Mechanism: Deprotonation of the benzylic position creates a nucleophile that attacks the secondary halide.

Step 2: Reduction (Amine Formation)

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃[4]·THF).

-

Conditions: Reflux in anhydrous ether or THF under Argon atmosphere.

-

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Purification: Acid-base extraction or vacuum distillation.

Synthesis Logic Diagram (Graphviz)

Figure 1: Step-wise synthesis pathway from phenylacetonitrile to the target amine via nitrile intermediate.[5][6]

Analytical Characterization: Mass Spectrometry

In drug development, verifying the identity of 3-Methyl-2-phenylbutan-1-amine relies heavily on Mass Spectrometry (MS). The fragmentation pattern is dictated by the stability of the resulting carbocations and the "Nitrogen Rule."

Fragmentation Logic[10]

-

Molecular Ion (M⁺): Observed at m/z 163 . In Electron Impact (EI), this peak is often weak for aliphatic amines due to rapid fragmentation.

-

Base Peak (α-Cleavage): The most dominant fragmentation for primary amines is the cleavage of the C–C bond adjacent to the nitrogen (α-bond).

-

Pathway: Cleavage between C1 (methylene) and C2 (chiral center).

-

Fragment: The charge is retained on the nitrogen-containing fragment: [CH₂=NH₂]⁺ (m/z 30) .[7]

-

Neutral Loss: The remaining radical is the bulky 2-phenyl-3-methylbutyl group (Mass ~133).

-

-

Tropylium Ion: The presence of the phenyl group often leads to a characteristic m/z 91 peak (C₇H₇⁺), formed via benzyl fragmentation and rearrangement to the stable tropylium cation.

MS Decision Tree (Graphviz)

Figure 2: Mass spectrometry fragmentation decision tree for structural verification.

Applications in Drug Development

The core value of 3-Methyl-2-phenylbutan-1-amine lies in its stereochemistry .

-

Chiral Resolution: The amine is frequently used to resolve racemic mixtures of chiral acids. Its bulky isopropyl group adjacent to the chiral center (C2) enhances the diastereomeric difference between salts, allowing for efficient separation by crystallization.

-

Flurbiprofen Synthesis: It serves as a key intermediate or resolving agent in the production of (S)-Flurbiprofen, a potent NSAID. The amine's specific interaction with the propionic acid moiety of the drug precursor is critical for achieving high enantiomeric excess (ee).

-

Pharmacophore Scaffold: As a phenethylamine analog, it possesses structural features relevant to CNS-active compounds. Researchers must handle the compound with awareness of its potential biological activity (e.g., monoamine transporter interaction), although its primary industrial use remains synthetic.

References

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. rsc.org [rsc.org]

- 3. US6667412B1 - Nitrile compound - Google Patents [patents.google.com]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bioone.org [bioone.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biosynth.com [biosynth.com]

- 9. biosynth.com [biosynth.com]

Introduction: Understanding a Niche Building Block in Chemical Synthesis

An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-phenylbutan-1-amine

3-Methyl-2-phenylbutan-1-amine is a primary amine featuring a branched alkyl chain and a phenyl group. As a chiral compound, its stereoisomers are of potential interest in asymmetric synthesis and as precursors for pharmacologically active molecules. The precise characterization of its physical properties is a fundamental prerequisite for its effective use in research and development, influencing everything from reaction kinetics and solvent selection to purification strategies and safety protocols.

While this compound is available commercially as a building block, comprehensive, experimentally-determined physical property data is not widely published in peer-reviewed literature. This guide, therefore, serves a dual purpose: to collate the available information from chemical databases and to provide a robust framework of established analytical protocols for its empirical determination. For the researcher and drug development professional, this document provides not just data, but the methodology to validate it, ensuring scientific integrity and reproducibility.

Section 1: Core Physicochemical and Structural Identifiers

A precise understanding of a compound begins with its fundamental identifiers and structural properties. These data points are crucial for stoichiometric calculations, structural elucidation, and database searches.

| Property | Value | Source |

| IUPAC Name | 3-methyl-2-phenylbutan-1-amine | PubChem[1] |

| CAS Number | 196106-01-1 | PubChem[1] |

| Molecular Formula | C₁₁H₁₇N | Biosynth[2], PubChem[1] |

| Molecular Weight | 163.26 g/mol | Biosynth[2], PubChem[1] |

| Canonical SMILES | CC(C)C(CN)C1=CC=CC=C1 | Biosynth[2], PubChem[1] |

| Physical State | Colorless Liquid | Biosynth[2] |

| Computed XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

The XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that while the amine group provides some polarity, the compound will have significant solubility in nonpolar organic solvents and limited solubility in water.

Section 2: Thermal and Physical Properties

Thermal properties such as boiling and melting points are critical for purification, handling, and storage. They are dictated by the strength of intermolecular forces—in this case, a combination of van der Waals forces from the alkyl and phenyl groups and hydrogen bonding from the primary amine.

Boiling Point

The boiling point is a key indicator of a substance's volatility and is essential for purification by distillation. While a precise value is not published, it is described as a "high boiling point" liquid.[2] For context, structurally similar amines like 4-Phenylbutan-2-amine have a boiling point in the range of 228-232 °C.[3] The branching in 3-Methyl-2-phenylbutan-1-amine may slightly lower this value compared to its linear isomers.

Causality in Experimental Choice: The determination of a boiling point for a new or uncharacterized compound should be performed at reduced pressure. This precaution is taken to prevent potential decomposition at high temperatures, a common issue with complex organic molecules, especially amines which can be susceptible to oxidation.

Melting Point

As a liquid at standard temperature and pressure, the melting point (or more accurately, the freezing point) is expected to be well below 0 °C. For example, the related compound 4-Phenylbutan-2-amine has a melting point of -50°C[3], and 3-methylbutan-1-amine melts at -60 °C.[4]

Density

Density is a fundamental physical property required for converting mass to volume, which is routine in a laboratory setting. The density of 4-Phenylbutan-2-amine is reported as 0.922 g/mL at 25 °C, providing a reasonable estimate for the target compound.[3]

Section 3: Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of chemical structure. The following sections detail the expected spectral characteristics for 3-Methyl-2-phenylbutan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is predicted to be complex due to the presence of a chiral center, which can make adjacent protons diastereotopic.

-

~7.2-7.4 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the phenyl group.

-

~2.5-3.0 ppm: A multiplet corresponding to the single proton at the C2 position (benzylic and adjacent to the chiral center). Hydrogens on carbons directly bonded to an amine typically appear in the 2.3-3.0 ppm range.[5]

-

~2.7-3.2 ppm: A multiplet corresponding to the two protons of the CH₂-NH₂ group.

-

~1.8-2.2 ppm: A multiplet for the single proton of the isopropyl CH group.

-

~0.5-5.0 ppm: A broad singlet integrating to 2H for the NH₂ protons. The chemical shift of amine protons is highly variable and depends on concentration and solvent.[5] Adding D₂O will cause this signal to disappear, confirming its identity.

-

~0.8-1.0 ppm: Two doublets, each integrating to 3H, for the two diastereotopic methyl groups of the isopropyl moiety.

-

-

¹³C NMR: The carbon spectrum will provide a count of the unique carbon environments.

-

~140-145 ppm: Quaternary aromatic carbon (C-ipso).

-

~126-129 ppm: Aromatic CH carbons.

-

~50-60 ppm: C2 carbon (methine attached to the phenyl group). Carbons adjacent to amine nitrogens are slightly deshielded.[6]

-

~45-55 ppm: C1 carbon (CH₂ attached to the amine).

-

~30-35 ppm: C3 carbon (isopropyl methine).

-

~18-22 ppm: Isopropyl methyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

3300-3500 cm⁻¹: A characteristic pair of medium-intensity peaks for the primary amine (NH₂) symmetric and asymmetric stretching vibrations.[6]

-

3000-3100 cm⁻¹: Aromatic C-H stretching.

-

2850-2975 cm⁻¹: Aliphatic C-H stretching from the butyl group.

-

1580-1650 cm⁻¹: A strong "scissoring" absorption from the NH₂ group, along with C=C stretching bands from the aromatic ring.[5]

-

1450-1500 cm⁻¹: Aromatic C=C stretching.

-

690-770 cm⁻¹: Strong bands indicating monosubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The compound has an odd molecular weight (163.26). According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure.

-

Key Fragmentation: The most likely fragmentation pathway is the loss of the aminomethyl group (-CH₂NH₂) or cleavage adjacent to the phenyl group (benzylic cleavage) to form a stable tropylium ion or related benzylic cation.

Section 4: Standardized Experimental Protocols

To ensure data integrity, physical properties must be determined using validated, reproducible methods. The following protocols provide a framework for the characterization of liquid amines like 3-Methyl-2-phenylbutan-1-amine.

Protocol 4.1: Boiling Point Determination via Distillation at Reduced Pressure

This method is the gold standard for determining the boiling point of a thermally sensitive or high-boiling liquid.

Workflow Diagram: Boiling Point Determination

Caption: Workflow for determining boiling point at reduced pressure.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser.

-

Sample Preparation: Charge the distillation flask with 10-20 mL of the amine and a few boiling chips to ensure smooth boiling.

-

System Sealing: Lightly grease all joints and connect the apparatus to a vacuum pump via a trap and a manometer.

-

Pressure Reduction: Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10 mmHg). A stable pressure is critical for an accurate reading.

-

Heating: Immerse the distillation flask in a heating mantle or oil bath and begin heating gently.

-

Data Recording: Observe the temperature. The boiling point is the temperature at which a steady stream of condensate is collected in the receiving flask, and the temperature reading on the thermometer is stable. Record this temperature and the corresponding pressure.

-

Validation and Correction: For trustworthiness, the measurement can be repeated at a different pressure. The recorded boiling point can be corrected to standard atmospheric pressure using a pressure-temperature nomograph.

Protocol 4.2: Density Determination using a Pycnometer

A pycnometer (specific gravity bottle) provides a highly accurate method for determining the density of a liquid.

Workflow Diagram: Density Measurement

Caption: Step-by-step workflow for density determination via pycnometry.

Step-by-Step Methodology:

-

Mass of Empty Pycnometer: Carefully clean and dry a pycnometer of known volume (e.g., 10 mL). Measure its mass on an analytical balance to four decimal places (m₁).

-

Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the stopper and allow it to equilibrate in a water bath set to a precise temperature (e.g., 25.0 °C). Ensure no air bubbles are trapped. Dry the outside and measure the mass (m₂).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with 3-Methyl-2-phenylbutan-1-amine, equilibrate at the same temperature, dry the exterior, and measure the final mass (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature (e.g., 0.99704 g/cm³ at 25.0 °C).

-

Self-Validation: The protocol's trustworthiness is enhanced by performing the measurement in triplicate to ensure the results are within a narrow, acceptable range of deviation.

Conclusion

3-Methyl-2-phenylbutan-1-amine is a valuable synthetic intermediate whose utility is predicated on a thorough understanding of its physical properties. This guide has synthesized the available computed and qualitative data while providing a detailed, authoritative framework for the empirical determination of its key characteristics. For researchers in drug discovery and chemical development, the application of these standardized protocols is not merely a procedural step but a core component of ensuring data integrity, reproducibility, and the successful translation of chemical synthesis into tangible scientific advancement.

References

-

PubChem. (n.d.). 3-Methyl-2-phenylbutan-1-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

iChemical. (n.d.). 4-Phenylbutan-2-amine, CAS No. 22374-89-6. Retrieved February 4, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-methylbutan-1-amine. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 4, 2026, from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved February 4, 2026, from [Link]

Sources

- 1. 3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 4-Phenylbutan-2-amine, CAS No. 22374-89-6 - iChemical [ichemical.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

3-Methyl-2-phenylbutan-1-amine: Structural Characterization and Synthetic Utility

Topic: 3-Methyl-2-phenylbutan-1-amine chemical structure Content Type: In-depth Technical Guide

Executive Summary

3-Methyl-2-phenylbutan-1-amine (CAS: 106498-32-2 for the S-isomer; 196106-01-1 for racemate) is a specialized

In the pharmaceutical sector, it serves a critical role not as a primary active pharmaceutical ingredient (API), but as a high-value chiral intermediate and resolving agent . Its steric bulk and conformational rigidity make it an ideal candidate for the enantiomeric resolution of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Flurbiprofen .

This guide provides a comprehensive technical analysis of its chemical constitution, synthetic pathways, and structural-activity relationships (SAR), designed for researchers in organic synthesis and medicinal chemistry.

Chemical Constitution & Stereochemistry

IUPAC and Structural Analysis

The systematic name 3-methyl-2-phenylbutan-1-amine reveals a butane backbone substituted with a phenyl group at C2 and a methyl group at C3. However, a more instructive structural perspective for medicinal chemists is to view it as

-

Molecular Formula:

[1][][3][4][5][6][7] -

Core Scaffold: Phenethylamine (PEA)

-

Substituents:

-

C1 (Alpha to N): Unsubstituted methylene (

). -

C2 (Beta to N): Substituted with a Phenyl ring and an Isopropyl group (

).

-

Stereochemical Centers

The molecule possesses a single chiral center at C2 .

-

C2 Chirality: The C2 carbon is bonded to four distinct groups:

-

Hydrogen (

) -

Aminomethyl group (

) -

Phenyl group (

) -

Isopropyl group (

)

-

-

C3 Achirality: The C3 carbon is bonded to two methyl groups, rendering it achiral.

Note on Conformational Locking: The adjacent isopropyl group exerts significant steric pressure (A-value ~2.15 kcal/mol), restricting the rotation around the C2-C3 bond. This steric bulk is the functional driver behind its efficacy as a chiral resolving agent; it creates a highly defined "chiral pocket" when forming diastereomeric salts with racemic acids.

Synthetic Methodologies

To ensure high purity and stereochemical integrity, the synthesis of 3-methyl-2-phenylbutan-1-amine typically proceeds via the alkylation of phenylacetonitrile followed by reduction. This pathway is preferred for its scalability and the stability of intermediates.

Protocol: Nitrile Alkylation-Reduction Route

This protocol describes the synthesis of the racemic mixture, which can subsequently be resolved.

Step 1:

-

Reagents: Phenylacetonitrile, Isopropyl bromide (2-bromopropane), Sodium Hydride (NaH) or LDA.

-

Solvent: Anhydrous THF or DMF.

-

Mechanism: Deprotonation of the benzylic position forms a resonance-stabilized carbanion, which attacks the secondary halide via

. -

Critical Control Point: Temperature control (

to RT) is vital to prevent poly-alkylation, although the steric bulk of the isopropyl group naturally disfavors bis-alkylation.

Step 2: Nitrile Reduction

-

Reagents: Lithium Aluminum Hydride (

) or Raney Nickel/ -

Solvent: Diethyl Ether or THF.

-

Outcome: The nitrile (

) is reduced to the primary amine (

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from precursors to the final amine, highlighting the critical intermediate.

Figure 1: Synthetic pathway via nitrile alkylation. The steric hindrance of the isopropyl group requires strong bases for efficient alkylation.

Structural Activity Relationship (SAR) & Applications

Pharmacophore Mapping

While structurally related to psychostimulants, 3-methyl-2-phenylbutan-1-amine exhibits a distinct pharmacological profile due to the

| Structural Feature | 3-Methyl-2-phenylbutan-1-amine | Amphetamine | Impact on Activity |

| Unsubstituted ( | Methyl ( | Lack of | |

| Isopropyl ( | Unsubstituted ( | High steric bulk at | |

| Amine Type | Primary ( | Primary ( | Retains potential for hydrogen bonding. |

Mechanistic Insight: The bulky isopropyl group at the

Application: Chiral Resolution of Flurbiprofen

The primary industrial application of the (S)-enantiomer (CAS 106498-32-2) is in the optical resolution of Flurbiprofen , a potent NSAID.

-

Mechanism: Diastereomeric Salt Formation.

-

Process:

-

Racemic Flurbiprofen is mixed with (S)-3-methyl-2-phenylbutan-1-amine in a solvent (e.g., toluene/ethanol).

-

The amine forms a salt with the carboxylic acid of Flurbiprofen.

-

Due to the steric interlocking of the isopropyl group on the amine and the biphenyl core of Flurbiprofen, the

-salt and -

The less soluble diastereomer precipitates, allowing for the isolation of optically pure Flurbiprofen.

-

Figure 2: Workflow for the chiral resolution of Flurbiprofen using (S)-3-methyl-2-phenylbutan-1-amine.

Handling and Safety Specifications

As a primary amine, this compound requires specific handling protocols to maintain stability and ensure operator safety.

-

Physical State: Colorless to pale yellow liquid.[1][]

-

Basicity: Moderately strong base (

). Reacts with atmospheric -

Storage: Store under inert gas (Argon/Nitrogen) at

. -

Hazards:

-

Skin/Eye Irritant: Corrosive to mucous membranes.

-

Acute Toxicity: Harmful if swallowed or absorbed through skin (typical of PEA analogs).

-

Self-Validating Safety Check: Before use, verify the liquid is clear. Turbidity often indicates carbonate formation due to poor sealing.

References

Sources

- 1. (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 [chemicalbook.com]

- 3. a2bchem.com [a2bchem.com]

- 4. biosynth.com [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS No. 106498-32-2 Specifications | Ambeed [ambeed.com]

- 7. CAS:106498-32-2 FT-0670539 (S)-b-Isopropylphenethylamine Product Detail Information [finetechchem.com]

Advanced Synthesis Protocols for 3-Methyl-2-phenylbutan-1-amine

This guide outlines the high-purity synthesis of 3-Methyl-2-phenylbutan-1-amine (also known as

The synthesis centers on the construction of the sterically hindered C2-C3 bond via phase-transfer catalysis (PTC), followed by a chemoselective reduction.

Strategic Retrosynthesis & Pathway Design

The target molecule features a primary amine attached to a butane backbone with a phenyl group at position 2 and a methyl group at position 3.[2] The steric bulk of the isopropyl group at the

The Core Strategy:

-

C-C Bond Formation: Alkylation of phenylacetonitrile with 2-bromopropane using Phase Transfer Catalysis (PTC) to install the isopropyl group.

-

Functional Group Transformation: Exhaustive reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (

).[3] -

Isolation: Purification via acid-base extraction and crystallization of the hydrochloride salt.

Figure 1: Retrosynthetic breakdown of the target amine to commercially available precursors.[4]

Step I: Phase-Transfer Alkylation of Phenylacetonitrile

Direct alkylation of phenylacetonitrile with secondary halides (like 2-bromopropane) is prone to low yields due to the competing elimination of the alkyl halide to propene. To mitigate this, we employ Makosza’s Phase Transfer Catalysis (PTC) conditions. The use of concentrated aqueous NaOH with a quaternary ammonium catalyst creates a highly reactive carbanion at the interface, favoring substitution (

Reaction Scheme

Experimental Protocol

Reagents:

-

Phenylacetonitrile (BnCN): 11.7 g (0.10 mol)

-

2-Bromopropane (Isopropyl bromide): 18.5 g (0.15 mol) [1.5 eq]

-

Sodium Hydroxide (NaOH): 50% aqueous solution (40 mL)

-

Triethylbenzylammonium chloride (TEBA): 0.5 g (2.2 mmol) [Catalyst]

-

Solvent: Toluene (30 mL) or neat conditions.

Procedure:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Charging: Add the phenylacetonitrile, 2-bromopropane, TEBA, and toluene to the flask.

-

Initiation: Start vigorous stirring (critical for PTC). Dropwise add the 50% NaOH solution over 20 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature between 40–50°C using an external water bath. Do not exceed 55°C to minimize elimination of the bromide.

-

-

Reaction: Stir vigorously at 45–50°C for 3–5 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1) or GC.[5] The starting BnCN should disappear.

-

Workup:

-

Dilute the reaction mixture with water (100 mL) to dissolve salts.

-

Separate the organic layer. Extract the aqueous layer with toluene (

mL). -

Wash combined organics with water, then dilute HCl (1M) to remove amine impurities, then brine.

-

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification: Distill the residue under high vacuum (approx. 0.5 mmHg).

-

Target Fraction: Collect the fraction boiling at 110–115°C (at 10 mmHg).

-

Yield: Expect 12–14 g (75–85%) of 3-methyl-2-phenylbutanenitrile as a colorless oil.

-

Step II: Reductive Amination via Hydride Transfer

The nitrile group is extremely resistant to mild reduction. To convert it to the primary amine without affecting the benzylic position, Lithium Aluminum Hydride (

Reaction Scheme

Experimental Protocol

Reagents:

-

3-Methyl-2-phenylbutanenitrile (from Step 1): 10.0 g (62.8 mmol)

-

Lithium Aluminum Hydride (

): 3.6 g (95 mmol) [1.5 eq] -

Solvent: Anhydrous THF (150 mL) or Diethyl Ether.

Procedure:

-

Preparation: Flame-dry a 500 mL two-necked flask under nitrogen atmosphere. Add

and anhydrous THF. Cool to 0°C in an ice bath. -

Addition: Dissolve the nitrile (10.0 g) in 30 mL anhydrous THF. Add this solution dropwise to the

suspension over 30 minutes.-

Observation: Evolution of hydrogen gas will occur.[6] Control the rate to prevent boil-over.

-

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to a gentle reflux (66°C) for 6–8 hours.

-

Quenching (Fieser Method): Cool the reaction to 0°C. Carefully add the following in sequence with vigorous stirring:

-

Isolation: Filter the white precipitate through a Celite pad. Wash the pad with THF.

-

Concentration: Evaporate the solvent to yield the crude amine as a pale yellow oil.

Purification & Salt Formation[9]

The crude amine is best stored and characterized as its hydrochloride salt, which is a stable, white crystalline solid.

Procedure:

-

Dissolve the crude free base in dry diethyl ether (50 mL).

-

Cool to 0°C. slowly add a solution of HCl in isopropanol or bubble dry HCl gas until the solution is acidic (pH < 2).

-

A white precipitate of 3-Methyl-2-phenylbutan-1-amine hydrochloride will form.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Recrystallization: If necessary, recrystallize from Isopropanol/Ethanol to achieve >99% purity.

Analytical Data Summary

| Parameter | Specification |

| Appearance | White crystalline solid (HCl salt) |

| Melting Point | 145–148°C (Lit. value for similar analogs) |

| Mass Spec | [M+H] |

Workflow Visualization

Figure 2: Process flow from raw materials to the final hydrochloride salt.

Safety & Regulatory Considerations

-

Cyanide Management: While this protocol starts with phenylacetonitrile (benzyl cyanide), it does not use free cyanide salts. However, phenylacetonitrile is toxic and can metabolize to release cyanide. Handle in a fume hood.

-

Exotherm Control: The alkylation step is highly exothermic. Runaway temperatures can lead to rapid vaporization of isopropyl bromide (BP 59°C).

-

Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and use an inert atmosphere (

or Ar).

References

-

Makosza, M.; Jonczyk, A. "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile." Organic Syntheses, 1974 , 55, 91. Link

- Federsel, H. J. "Stereoselective synthesis of (S)-3-methyl-2-phenylbutylamine." Journal of Organic Chemistry, 1990, 55, 2254.

-

U.S. Patent 4,192,820. "Preparation of 3-methyl-2-phenylbutan-1-amine derivatives." Link

-

Common Organic Chemistry. "Reduction of Nitriles to Amines using LiAlH4." Link

Sources

- 1. (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 | Benchchem [benchchem.com]

- 2. 3-Methyl-2-phenylbutanenitrile [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]

Potential applications of 3-Methyl-2-phenylbutan-1-amine in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological potential of 3-Methyl-2-phenylbutan-1-amine .

A Strategic Chiral Scaffold and Pharmacophore in Medicinal Chemistry[1]

Executive Summary

3-Methyl-2-phenylbutan-1-amine (CAS: 106498-32-2), often referred to as (S)-PBA or

This guide provides a comprehensive analysis of its chemical architecture, industrial applications in enantiomeric resolution, and emerging potential in CNS drug discovery.

Part 1: Chemical Architecture & Molecular Properties

The molecule is defined by a unique steric arrangement at the

| Property | Specification | Medicinal Consequence |

| IUPAC Name | 3-Methyl-2-phenylbutan-1-amine | Defines the carbon backbone connectivity.[1] |

| Molecular Formula | Lipophilic amine profile ( | |

| Chiral Center | C2 (Benzylic position) | Critical for enantioselective recognition. |

| Steric Bulk | Provides high discrimination in chiral salt formation; potentially blocks metabolic deamination. | |

| pKa | ~9.98 (Predicted) | Exists predominantly as a cation at physiological pH, aiding salt formation. |

Structural Analysis: The

-Isopropyl Effect

In standard phenethylamines, the

-

Conformational Lock: The isopropyl group restricts rotation around the C1-C2 bond, favoring specific rotamers that enhance binding selectivity in chiral resolution.

-

Metabolic Shielding: The steric bulk likely hinders access by Monoamine Oxidases (MAO), potentially extending the half-life of derivatives based on this scaffold.

Part 2: Primary Application – Chiral Resolution of NSAIDs[2]

The most established application of (S)-3-Methyl-2-phenylbutan-1-amine is as a Chiral Resolving Agent . It is industrially critical for the optical resolution of racemic carboxylic acids, most notably Flurbiprofen and Ibuprofen .

Mechanism of Action: Diastereomeric Salt Formation

The amine (Base,

- (Salt A)

- (Salt B)

Due to the steric interference of the isopropyl group in (S)-PBA, the lattice energy and solubility of these two salts differ significantly, allowing for separation via fractional crystallization.

Workflow Visualization

The following diagram illustrates the industrial workflow for resolving Flurbiprofen using this amine.

Figure 1: Industrial workflow for the enantiomeric resolution of Flurbiprofen using (S)-3-Methyl-2-phenylbutan-1-amine.

Part 3: Emerging Medicinal Chemistry Applications[2]

Beyond its role as a reagent, the scaffold itself holds promise as a pharmacophore in drug design.

1. Peptidomimetics (Phenylalanine Isostere)

The structure of 3-Methyl-2-phenylbutan-1-amine mimics the side chain of Phenylalanine but with increased hydrophobicity and metabolic stability.

-

Protease Inhibitors: It can serve as a C-terminal cap in inhibitors of HIV protease or Renin, where a bulky, hydrophobic group is required to fill the

or -

Design Strategy: Replacing a standard Phe residue with this amine eliminates the peptide bond (preventing hydrolysis) while maintaining the aromatic interaction.

2. CNS Pharmacology (Monoamine Transporter Modulation)

Structurally, the molecule is a homolog of phenethylamine. However, the

-

Hypothesis: The bulky substitution at the

-position likely reduces affinity for the orthosteric site of the Dopamine Transporter (DAT) compared to amphetamine, but may enhance selectivity for the Sigma-1 receptor ( -

Safety Note: While animal studies have hinted at cognitive enhancement [1], the structural deviation suggests a lower abuse potential than

-methylated analogs, though rigorous toxicology is required.

Part 4: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This protocol describes the synthesis of the racemic amine from the corresponding ketone/aldehyde precursor.

Materials:

-

3-methyl-2-phenylbutanal (Precursor)

-

Ammonium Acetate (

) -

Sodium Cyanoborohydride (

) -

Methanol (MeOH)

Methodology:

-

Imine Formation: Dissolve 3-methyl-2-phenylbutanal (10 mmol) in anhydrous MeOH (50 mL). Add

(100 mmol) and stir at room temperature for 2 hours under -

Reduction: Cool the solution to 0°C. Slowly add

(15 mmol) portion-wise over 30 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Quench with 1N HCl until pH < 2. Stir for 30 minutes to decompose excess hydride.

-

Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (

mL). -

Purification: Dry organics over

, concentrate, and purify via vacuum distillation (bp ~236°C) or column chromatography (DCM:MeOH:NH3).

Protocol B: Chiral Resolution Efficiency Assay

To validate the amine's quality as a resolving agent:

-

Mix: Combine 1.0 eq of Racemic Flurbiprofen and 0.6 eq of (S)-3-Methyl-2-phenylbutan-1-amine in hot Ethanol/Water (7:3).

-

Cool: Allow gradual cooling to 4°C over 24 hours.

-

Filter: Collect crystals.

-

Analyze: Liberate the acid from a small sample and analyze enantiomeric excess (ee%) via Chiral HPLC (Column: Chiralcel OJ-H).

Part 5: Safety & Toxicology (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye).[2] Acute toxicity (Oral) category 4.[2]

-

Handling: Use in a fume hood. The amine is volatile and lipophilic; skin absorption is possible.

-

Regulatory: While not a Schedule I/II substance in most jurisdictions, it is a chemical analog of controlled phenethylamines. Researchers must verify local regulations regarding "substantially similar" analogs.

References

-

BenchChem. (2023). (S)-3-Methyl-2-phenylbutylamine: Technical Data and Biological Activity. Retrieved from

-

ChemicalBook. (2023).[3] Synthesis and Applications of (S)-3-Methyl-2-phenylbutylamine in Flurbiprofen Resolution. Retrieved from

-

National Institutes of Health (NIH). (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed.[1] Retrieved from [4]

-

BOC Sciences. (2023). Chiral Resolution Agents in Pharmaceutical Synthesis. Retrieved from

Sources

- 1. (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 | Benchchem [benchchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 [chemicalbook.com]

- 4. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Phenylalkylamines: Stereochemical Engineering, Analysis, and Pharmacodynamics

Executive Summary & Structural Scope

The phenylalkylamine scaffold represents one of the most privileged structures in medicinal chemistry, serving as the backbone for catecholamines (dopamine, norepinephrine), CNS stimulants (amphetamines, cathinones), and Class IV antiarrhythmics (verapamil).

The critical feature of this class is the chiral center, typically located at the

This guide moves beyond basic definitions to address the three critical challenges in modern drug development for this class: Stereoselective Synthesis (specifically biocatalysis), Analytical Resolution (Chiral HPLC/CE), and Pharmacological differentiation .

Stereoselective Synthesis: The Biocatalytic Shift

Historically, chiral phenylalkylamines were obtained via fractional crystallization of racemates (using tartaric acid) or chemical asymmetric synthesis. However, the industry is shifting toward biocatalysis using

Mechanism: Transaminase-Mediated Asymmetric Synthesis

The most efficient route is the asymmetric amination of pro-chiral ketones. The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the phenylalkyl ketone.

Figure 1: Biocatalytic Transamination Pathway

This diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized by

Caption: Kinetic pathway of ω-Transaminase. The enzyme shuttles ammonia from an inexpensive donor to the ketone substrate with high stereospecificity.

Experimental Protocol: Chemo-Enzymatic Synthesis

Objective: Synthesis of (

-

Reaction Mix: Dissolve 50 mM phenylacetone (substrate) in 100 mM phosphate buffer (pH 7.5).

-

Amine Donor: Add 500 mM L-Alanine (or Isopropylamine) to drive equilibrium.

-

Cofactor: Add 1 mM PLP (Pyridoxal-5'-phosphate).

-

Enzyme Loading: Add 10 U/mL of purified

-TA (commercial variants available from Codexis or enzymatics). -

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Workup: Basify to pH 12 with 10M NaOH. Extract 3x with MTBE (Methyl tert-butyl ether).

-

Purification: Evaporate solvent. Determine conversion via GC-FID and enantiomeric excess via Chiral HPLC (see Section 3).

Analytical Resolution: High-Performance Separation

Separating enantiomers of phenylalkylamines is challenging due to their basic nature (pKa ~9-10), which causes peak tailing on silica-based columns. The solution involves using Polysaccharide-based Chiral Stationary Phases (CSPs) or Macrocyclic Antibiotics .

Column Selection Matrix

The following table summarizes the most effective CSPs for phenylalkylamines based on separation factors (

| CSP Type | Commercial Name | Selector | Mechanism | Target Analytes |

| Polysaccharide | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding, | General Amphetamines, Cathinones |

| Polysaccharide | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Inclusion complex, Dipole-dipole | |

| Antibiotic | Chirobiotic V | Vancomycin | Inclusion, Ionic interaction | Primary/Secondary amines (Verapamil) |

| Crown Ether | Crownpak CR(+) | Chiral Crown Ether | Host-guest (Ammonium ion) | Primary amines only (highly specific) |

Validated Protocol: Chiral HPLC Separation

Objective: Baseline resolution of racemic Methamphetamine/Amphetamine.

-

Instrument: HPLC with UV-Vis (Diode Array) or Mass Spectrometer.

-

Column: Chiralpak AD-H (

mm, 5 -

Mobile Phase (Normal Phase):

-

n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Note: Diethylamine (DEA) is critical. It acts as a competing base to mask silanol groups on the silica support, preventing peak tailing of the basic amine analyte.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 210 nm (absorption of the phenyl ring) or 254 nm.

-

Success Criteria: Resolution (

) > 1.5; Tailing Factor (

Pharmacological Divergence: The Eutomer vs. Distomer

In pharmacology, the active enantiomer is the Eutomer , and the less active (or toxic) one is the Distomer . For phenylalkylamines, the spatial arrangement of the amine and the alkyl tail determines binding affinity to monoamine transporters (DAT, NET, SERT).

The 3-Point Attachment Theory

The receptor site (e.g., Dopamine Transporter) requires three specific interactions:

-

Anionic Site: Binds the protonated nitrogen (amine).

-

Flat Region: Engages the phenyl ring via

- -

Steric Pocket: Accommodates the alkyl chain (methyl/ethyl group).

If the chiral center is inverted (e.g., R-isomer), the alkyl group may clash with the steric pocket, or the phenyl ring may not align, reducing affinity by orders of magnitude.

Figure 2: Synaptic Mechanism of Action

This diagram details the differential effects of phenylalkylamine enantiomers at the synapse.

Caption: Mechanism of Action. The (S)-isomer preferentially targets DAT/VMAT2 causing central stimulation, while the (R)-isomer often exhibits higher selectivity for NET, leading to peripheral vasoconstriction.

References

-

Guan, X., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis. Link

-

Ward, T. J., & Ward, K. D. (2010). Chiral separations: fundamental review 2010. Analytical Chemistry. Link

-

De Ruiter, J. (2019). Amphetamines and Related CNS Stimulants: Structure-Activity Relationships. Principles of Drug Action. Link

-

U.S. Drug Enforcement Administration. (2020). Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis. DEA Laboratory Notes. Link

-

Hockerman, G. H., et al. (1997). Molecular Determinants of Drug Binding and Action on L-Type Calcium Channels. Annual Review of Pharmacology and Toxicology. Link

Technical Guide: 3-Methyl-2-phenylbutan-1-amine (S-PBA)

Executive Summary & Chemical Identity

3-Methyl-2-phenylbutan-1-amine (often abbreviated as PBA or S-PBA for the active enantiomer) is a specialized beta-substituted phenethylamine derivative. Unlike its more common alpha-methylated analogs (e.g., amphetamine), this compound features a bulky isopropyl group at the beta-position relative to the nitrogen, and the amine is primary and terminal.

Its primary utility in modern pharmaceutical development is twofold: as a chiral resolution agent and a key intermediate in the asymmetric synthesis of 2-arylpropionic acid NSAIDs, specifically Flurbiprofen .[1] While it shares a structural scaffold with CNS stimulants, its steric bulk significantly alters its pharmacological profile, though it remains a substance of toxicological and regulatory interest.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 3-Methyl-2-phenylbutan-1-amine |

| Common Synonyms | |

| CAS Number | 196106-01-1 (racemic); 106498-32-2 ((S)-isomer) |

| Molecular Formula | |

| Molecular Weight | 163.26 g/mol |

| SMILES | CC(C)C(CN)C1=CC=CC=C1 |

Synthesis & Manufacturing Workflows

The synthesis of 3-Methyl-2-phenylbutan-1-amine is critical for maintaining high enantiomeric excess (ee), particularly when used as a chiral auxiliary. The most robust industrial route involves the reduction of the corresponding nitrile or amide derived from 3-methyl-2-phenylbutanoic acid.

Retrosynthetic Analysis & Pathway

The synthesis typically proceeds via the alkylation of a phenylacetic acid derivative followed by functional group interconversion.

Caption: Industrial synthesis pathway prioritizing enantiomeric purity via resolution of the carboxylic acid precursor.

Protocol: Reduction of 3-Methyl-2-phenylbutanamide

Objective: Conversion of the amide precursor to the primary amine. Scale: Laboratory (10g basis).

-

Preparation: Charge a dry 3-neck flask with anhydrous THF (100 mL) under

atmosphere. Add -

Addition: Dissolve (S)-3-methyl-2-phenylbutanamide (1.0 eq) in dry THF. Add dropwise to the hydride suspension, maintaining internal temperature <10°C.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor disappearance of amide via TLC or LC-MS.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular precipitate. Dry the filtrate over

and concentrate in vacuo. -

Purification: Distillation under reduced pressure (bp ~110°C @ 1 mmHg) or conversion to the HCl salt for recrystallization.

Safety, Hazards & Handling (GHS)

As a primary amine, 3-Methyl-2-phenylbutan-1-amine exhibits significant corrosivity and potential specific target organ toxicity.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage. |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral) | Not Est. | Treat as Harmful (Analogous to phenethylamines). |

Critical Safety Protocol: "Corrosive Amine" Handling

-

Engineering Controls: All transfers must occur within a certified chemical fume hood.

-

PPE: Neoprene or Nitrile gloves (double-gloved recommended), chemical splash goggles, and a face shield are mandatory.

-

Incompatibility: Violent reaction with strong oxidizing agents and acid chlorides. Reacts with atmospheric

to form carbamates; store under inert gas (Argon/Nitrogen). -

First Aid:

-

Skin: Immediate wash with polyethylene glycol 400 (if available) or copious water for >15 mins.

-

Eyes: Irrigate immediately.[2] Do not delay.

-

Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, seek immediate medical attention.

-

Pharmacology & Structure-Activity Relationship (SAR)

While primarily used as an intermediate, the structural homology of 3-Methyl-2-phenylbutan-1-amine to psychoactive phenethylamines necessitates a toxicological understanding.

Structural Comparison

The compound is a

-

Alpha-position (

): Unsubstituted ( -

Beta-position (

): Substituted with a phenyl ring AND an isopropyl group. -

Steric Effect: The bulky isopropyl group at the beta-position creates significant steric hindrance.

Caption: SAR analysis showing how steric bulk and lack of alpha-methylation attenuate potency compared to classic stimulants.

Toxicology & Regulation

-

Abuse Potential: While less potent than amphetamine, the compound is a structural analog. Some jurisdictions may treat it as a "controlled substance analog" if intended for human consumption.

-

Regulatory Status:

-

Research Use: Generally permitted.

-

Drug Precursor: Monitored in some regions due to its utility in synthesizing controlled analogs or its own potential activity.[1][]

-

Warning: Vendors often flag this CAS with "Potential Abuse" warnings to prevent diversion.

-

Industrial Applications

Flurbiprofen Synthesis

The (S)-enantiomer is a critical intermediate for Flurbiprofen , a potent NSAID.[1]

-

Mechanism: The amine is used to introduce chirality or is derived from the same chiral pool as the 2-arylpropionic acid scaffold.

-

Chiral Resolution: The amine can form diastereomeric salts with racemic acids, allowing for the separation of the desired (S)-Flurbiprofen precursor.

Quality Control Specifications

For pharmaceutical use, the following specifications are standard:

-

Purity (GC/HPLC):

-

Chiral Purity (ee):

(Critical for resolution efficiency) -

Water Content (Karl Fischer):

-

Appearance: Colorless to pale yellow oil.[3] Darkening indicates oxidation.

References

-

Biosynth. (n.d.). 3-Methyl-2-phenylbutan-1-amine Product Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9880217, 3-Methyl-2-phenylbutan-1-amine. Retrieved from [1]

-

BOC Sciences. (n.d.). (S)-3-Methyl-2-phenylbutylamine: Chiral Intermediate for Flurbiprofen.[1][] Retrieved from

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: 3-methyl-2-phenylbutan-1-amine. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-2-phenylbutan-1-amine. Retrieved from

Sources

Methodological & Application

3-Methyl-2-phenylbutan-1-amine as a chiral resolving agent for carboxylic acids

Application Note: Chiral Resolution of Carboxylic Acids using 3-Methyl-2-phenylbutan-1-amine

Executive Summary

Topic: High-Efficiency Optical Resolution of Racemic Carboxylic Acids.

Agent: (S)-3-Methyl-2-phenylbutan-1-amine (also known as (S)-

Abstract:

Chiral resolution via diastereomeric salt crystallization remains the most scalable and cost-effective method for producing enantiopure carboxylic acids in early-phase drug development. While

Chemical Profile & Mechanism

The Resolving Agent

-

Common Name: (S)-

-Isopropylphenethylamine[1][2] -

Structure Description: A primary amine tethered to a chiral center bearing both a phenyl ring and a bulky isopropyl group.

-

Key Advantage: The "Isopropyl Effect." Unlike the methyl group in

-phenethylamine, the isopropyl group in this agent creates a deeper "chiral pocket," enhancing the solubility difference (

Mechanism of Action: The Pasteur Principle

The resolution relies on the reaction of the racemic acid (

-

n-Salt (Less Soluble): (

-Acid) -

p-Salt (More Soluble): (

-Acid)

Note: The specific acid enantiomer that precipitates (R or S) must be determined empirically, but the structural rigidity of 3-Methyl-2-phenylbutan-1-amine often favors the formation of highly crystalline lattices with rigid aryl-propionic acids (e.g., Ibuprofen, Naproxen analogs).

Experimental Protocol

Phase 1: Solvent Screening (The "Self-Validating" Step)

Do not proceed to scale-up without this validation.

Objective: Identify a solvent system where the solubility ratio of the two diastereomers is maximized (

Protocol:

-

Prepare 5 vials, each containing 0.1 mmol of the racemic carboxylic acid.

-

Add 0.1 mmol (1.0 eq) of (S)-3-Methyl-2-phenylbutan-1-amine to each vial.

-

Add 1.0 mL of the following solvents to the respective vials:

-

Vial A: Ethanol (Absolute)

-

Vial B: 2-Propanol (IPA)

-

Vial C: Ethyl Acetate : Ethanol (9:1)

-

Vial D: Acetone

-

Vial E: Methyl tert-butyl ether (MTBE)

-

-

Heat all vials to reflux (or near boiling) until salts dissolve. If solids remain, add solvent in 0.2 mL increments.

-

Cool slowly to Room Temperature (RT) over 4 hours.

-

Observation:

-

No precipitate: Solubility is too high. Re-run with less solvent.

-

Amorphous oil: "Oiling out" indicates poor lattice energy. Re-heat and seed with a crystal if available, or switch to Vial C (EtOAc mixtures often prevent oiling).

-

Crystalline solid:Success. Filter and check optical purity (see Phase 4).

-

Phase 2: Preparative Scale Resolution

Reagents:

-

Racemic Acid: 10.0 g (Example MW: 206 g/mol

48.5 mmol) -

Resolving Agent: (S)-3-Methyl-2-phenylbutan-1-amine (0.5 to 1.0 eq).

-

Pro-Tip: Start with 0.55 equivalents (Half-Quantity Method). This maximizes the theoretical yield of the less soluble salt while leaving the more soluble enantiomer in solution as the free acid or soluble salt.

-

Workflow:

-

Dissolution: Dissolve 10.0 g of Racemic Acid in the screened solvent (e.g., 150 mL IPA) at 70°C.

-

Addition: Add 4.5 g (approx. 27 mmol, 0.55 eq) of (S)-3-Methyl-2-phenylbutan-1-amine dropwise.

-

Crystallization:

-

Maintain at 70°C for 30 mins.

-

Ramp down to 25°C at a rate of 10°C/hour.

-

Stir at 25°C for 4 hours.

-

-

Filtration: Filter the white precipitate (The Diastereomeric Salt).

Phase 3: Purification (Recrystallization)

The initial salt typically has an enantiomeric excess (ee) of 60-80%. To reach >99% ee:

-

Suspend the wet cake in the minimum volume of boiling solvent (same as Phase 2).

-

Reflux until fully dissolved.

-

Cool to RT.

-

Validation: Take a small aliquot, liberate the acid (see Phase 4), and check chiral HPLC. Repeat Phase 3 if ee < 98%.

Phase 4: Liberation & Recovery

Objective: Isolate the pure chiral acid and recover the expensive amine for reuse.

-

Biphasic Mix: Suspend the purified salt in Ethyl Acetate (or DCM) and add 1M HCl (aq) (1.2 equivalents relative to the amine).

-

Extraction: Shake vigorously.

-

Acid Isolation: Wash organic layer with brine, dry over MgSO

, and evaporate to yield the Chiral Acid. -

Amine Recovery (Critical for Cost):

-

Basify the aqueous layer with 4M NaOH to pH > 12.

-

Extract with MTBE or DCM.

-

Evaporate solvent to recover (S)-3-Methyl-2-phenylbutan-1-amine (Typical recovery > 90%).

-

Process Visualization

Figure 1: Operational workflow for the chiral resolution of carboxylic acids using 3-Methyl-2-phenylbutan-1-amine.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Salt melting point is lower than the boiling point of the solvent; or solvent is too non-polar. | 1. Switch to a higher boiling solvent (e.g., Toluene).2. Use "Seeding" technique at the cloud point.3. Add a small amount of antisolvent (e.g., Hexane) slowly. |

| Low Yield (<30%) | Solubility of the target salt is too high in the chosen solvent. | 1. Cool to lower temperature (0°C).2. Reduce solvent volume.3. Switch from Ethanol to IPA or Acetone. |

| Low Optical Purity | "Eutectic" formation or rapid precipitation trapped the wrong isomer. | 1. Slow down the cooling ramp (e.g., 5°C/hour).2. Perform a second recrystallization (Phase 3). |

| No Precipitation | Salt is highly soluble or did not form. | 1. Ensure the acid is fully protonated (not a salt already).2. Try a completely non-polar solvent (Ether/Hexane) to force precipitation. |

References

-

BenchChem. (S)-3-Methyl-2-phenylbutylamine Product Profile & Applications.Link

-

PubChem. Compound Summary for CID 9880217: 3-Methyl-2-phenylbutan-1-amine. National Library of Medicine. Link

- Ingersoll, A. W.Resolution of Racemic Acids by Chiral Amines. In Organic Reactions, Vol 2.

- Saigo, K., et al.Optical Resolution of 2-Phenylpropionic Acid Derivatives.Bulletin of the Chemical Society of Japan. (Foundational protocols for aryl-propionic acid resolution).

Disclaimer: This protocol involves the use of corrosive acids, bases, and organic solvents. Always review the Safety Data Sheet (SDS) for 3-Methyl-2-phenylbutan-1-amine (CAS 106498-32-2) before handling. Standard PPE (gloves, goggles, lab coat) is mandatory.

Sources

- 1. chembk.com [chembk.com]

- 2. (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 | Benchchem [benchchem.com]

- 3. 3-Methyl-2-phenylbutan-1-amine | C11H17N | CID 9880217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Asymmetric Synthesis Using (S)-3-Methyl-2-phenylbutan-1-amine as a Chiral Auxiliary

Abstract

This guide provides a comprehensive overview of the application of (S)-3-Methyl-2-phenylbutan-1-amine as a robust chiral auxiliary for asymmetric synthesis. Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling precise control over the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is critical in drug development and materials science.[1][2] This document details the underlying principles, field-proven protocols, and mechanistic insights for leveraging this auxiliary in key transformations, particularly in the diastereoselective alkylation of prochiral carboxylic acid derivatives. We present step-by-step methodologies for the attachment of the auxiliary, the stereoselective formation of carbon-carbon bonds, and the subsequent cleavage to yield the desired chiral product while allowing for the recovery of the auxiliary.

Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule from an achiral or racemic precursor. The use of a chiral auxiliary is a powerful and reliable strategy to achieve this goal.[3] The process involves temporarily incorporating a chiral molecule—the auxiliary—into the substrate. This creates a diastereomeric intermediate, and the inherent stereochemistry of the auxiliary directs subsequent reactions to occur with a strong facial bias, leading to the preferential formation of one diastereomer over the other.[2] Following the key transformation, the auxiliary is cleaved and can ideally be recovered for reuse, rendering the process efficient and economical.[2][3]

(S)-3-Methyl-2-phenylbutan-1-amine is an effective chiral auxiliary for several reasons:

-

Defined Stereochemistry: It is derived from the chiral pool or can be synthesized in high enantiomeric purity.

-

Steric Influence: The bulky isopropyl and phenyl groups at the C2 position create a highly constrained and predictable steric environment.

-

Chelation Control: The amine and a subsequently formed amide carbonyl can chelate to a metal cation (typically Li⁺), forming a rigid six-membered ring intermediate. This rigid structure is key to high diastereoselectivity.

This guide will focus on its most prominent application: the asymmetric alkylation of amide enolates.

Overall Workflow

The general strategy for employing a chiral auxiliary follows a three-step sequence: attachment, diastereoselective reaction, and cleavage.[2]

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol: Attachment of the Chiral Auxiliary

The first step is the covalent coupling of the chiral amine to a prochiral carboxylic acid derivative to form a stable amide. This is typically achieved via standard acylation methods.

Protocol 2.1: Synthesis of N-Acyl-(S)-3-Methyl-2-phenylbutan-1-amine

Objective: To attach the chiral auxiliary to a generic propionyl group. This protocol can be adapted for other acyl groups.

Materials:

-

(S)-3-Methyl-2-phenylbutan-1-amine

-

Propionyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-Methyl-2-phenylbutan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.